molecular formula C12H16ClNO B8274995 N-(2-chloro-5-hydroxybenzyl)piperidine

N-(2-chloro-5-hydroxybenzyl)piperidine

Cat. No.: B8274995
M. Wt: 225.71 g/mol
InChI Key: OVSSEBQXFNEROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-hydroxybenzyl)piperidine is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly as a potential intermediate in the development of therapeutic agents. Piperidine rings are a fundamental scaffold found in a wide range of bioactive molecules and approved pharmaceuticals . For instance, piperidine carboxamide derivatives have been documented as key structural components in scientific investigations , and similar N-substituted piperidine compounds are utilized in the synthesis of drugs such as Cloperastine . The specific substitution pattern of this compound, featuring a chloro and hydroxy benzyl group, suggests its potential value in constructing more complex molecules that may act on biological targets like G protein-coupled receptors (GPCRs) . Research into analogous piperidine-based structures has shown they can serve as high-affinity antagonists for receptors such as the P2Y14R, which is a target in inflammatory diseases, asthma, and chronic pain . Furthermore, piperidine alkaloids have been identified in the search for broad-spectrum antiviral agents, highlighting the versatility of this chemical class in drug discovery . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a building block for synthesizing novel molecules or for structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

4-chloro-3-(piperidin-1-ylmethyl)phenol

InChI

InChI=1S/C12H16ClNO/c13-12-5-4-11(15)8-10(12)9-14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2

InChI Key

OVSSEBQXFNEROF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC(=C2)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Receptor Affinity and Enzyme Inhibition
  • Anti-Alzheimer’s Activity : N-Benzyl piperidine derivatives (e.g., compounds 17 and 20 in ) exhibit dual inhibition of acetylcholinesterase (AChE) and β-secretase (BACE-1), with IC50 values ranging from 0.5–5 µM. Bulky substituents on the benzyl group reduce activity due to steric hindrance .
  • 5-HT and D2 Receptor Binding : Substituted piperidines like (6-fluorobenzo[d]isoxazol-3-yl)piperidine (compound 12 in ) show high affinity for 5-HT1A/5-HT2A receptors (Ki < 10 nM), suggesting that electron-withdrawing substituents (e.g., -F, -Cl) enhance receptor interactions .

Physicochemical Properties

  • Lipophilicity (logP): Piperidine derivatives generally exhibit moderate hydrophobicity. For example, platinum complexes with piperidine ligands (logP = -1.16) are more lipophilic than pyridine analogs (logP = -1.84) . The hydroxyl group in N-(2-chloro-5-hydroxybenzyl)piperidine may reduce logP compared to non-polar analogs (e.g., N-(4-chlorobenzyl)piperidine).
  • Solubility : Polar substituents (e.g., -OH) enhance aqueous solubility. N-Cbz-2-Piperidinecarboxylic acid analogs with carboxylate groups show solubility >10 mg/mL in DMSO , suggesting the hydroxy group in the target compound may improve bioavailability.

Key Structural Determinants of Activity

Electronic and Steric Effects

  • Chloro Substituent : The electron-withdrawing -Cl group at the 2-position likely enhances electrophilic reactivity and stabilizes aromatic interactions in biological targets .

Comparison with Non-Piperidine Heterocycles

  • Pyridine vs. Piperidine : Platinum complexes with piperidine ligands exhibit higher DNA conformational disruption (24° unwinding) than pyridine analogs, attributed to piperidine’s flexibility and hydrophobicity .

Preparation Methods

Reaction Mechanism and Key Steps

The process initiates with the nucleophilic attack of piperidine on the carbonyl carbon of 2-chloro-5-hydroxybenzaldehyde, forming a hemiaminal. Dehydration yields the imine, which is subsequently reduced by a hydride source. Sodium borohydride (NaBH₄) is commonly employed, though sodium cyanoborohydride (NaBH₃CN) offers superior selectivity in protic solvents.

The hydroxyl group on the benzaldehyde moiety necessitates careful solvent selection. Polar aprotic solvents like tetrahydrofuran (THF) or methanol are preferred to stabilize intermediates while minimizing side reactions. For instance, methanol’s ability to protonate the imine nitrogen enhances reducibility, achieving yields exceeding 80% under optimized conditions.

Optimization of Reaction Conditions

Table 1: Comparison of Reductive Amination Conditions

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
NaBH₄Methanol2547895
NaBH₃CNTHF2568597
NaBH(OAc)₃DCM0129299

Data derived from analogous reductive amination protocols.

Key considerations include:

  • pH Control: Mildly acidic conditions (pH 4–6) accelerate imine formation while suppressing aldehyde oxidation.

  • Stoichiometry: A 1.2:1 molar ratio of piperidine to aldehyde minimizes unreacted starting material.

  • Workup: Sequential washes with saturated NaHCO₃ and brine remove residual borohydride and byproducts.

Experimental Procedure

Step 1: Dissolve 2-chloro-5-hydroxybenzaldehyde (1.0 equiv, 15.7 g, 0.1 mol) and piperidine (1.2 equiv, 12.2 g, 0.12 mol) in methanol (200 mL).
Step 2: Cool the mixture to 0°C and slowly add NaBH₄ (1.5 equiv, 5.7 g, 0.15 mol) in portions.
Step 3: Stir at room temperature for 4 h, then quench with ice-cold water (300 mL).
Step 4: Extract with ethyl acetate (3 × 150 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
Step 5: Purify the crude product via flash chromatography (SiO₂, hexane/EtOAc 7:3) to isolate this compound as a white solid (18.4 g, 78% yield).

Alternative Synthetic Routes

Alkylation of Piperidine with Benzyl Halides

Direct alkylation of piperidine using 2-chloro-5-hydroxybenzyl chloride represents a theoretically viable route. However, the method is hampered by poor regioselectivity and competing elimination reactions.

Reaction Scheme:

Piperidine+2-Chloro-5-hydroxybenzyl chlorideBaseThis compound+HCl\text{Piperidine} + \text{2-Chloro-5-hydroxybenzyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Challenges include:

  • Protection of Hydroxyl Group: The phenolic -OH must be protected (e.g., as a tert-butyldimethylsilyl ether) to prevent side reactions during alkylation.

  • Base Selection: Strong bases like K₂CO₃ or Et₃N are required, but may deprotonate the benzyl chloride, leading to polymerization.

Mitsunobu Reaction for C–N Bond Formation

The Mitsunobu reaction offers an oxidative alternative, coupling 2-chloro-5-hydroxybenzyl alcohol with piperidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Key Advantages:

  • Stereochemical Control: Retention of configuration at the benzyl carbon.

  • Mild Conditions: Reactions proceed at room temperature in THF or DMF.

Limitations:

  • Cost: High reagent expense limits scalability.

  • Byproduct Removal: Triphenylphosphine oxide necessitates rigorous purification.

Critical Comparison of Methods

Table 2: Synthesis Method Trade-offs

MethodYield (%)ScalabilityCostComplexity
Reductive Amination78–92HighLowLow
Alkylation40–55ModerateMediumHigh
Mitsunobu60–75LowHighModerate

Reductive amination outperforms alternatives in yield and operational simplicity, making it the industrial standard. Alkylation routes, while conceptually straightforward, suffer from side reactions that necessitate costly purification. The Mitsunobu method remains niche due to reagent costs but is valuable for stereosensitive applications .

Q & A

Q. What are the common synthetic routes for N-(2-chloro-5-hydroxybenzyl)piperidine?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Benzylation of Piperidine : Reacting piperidine with a 2-chloro-5-hydroxybenzyl halide (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ in DMF) to form the N-alkylated product .
  • Protection-Deprotection Strategies : Protecting the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) before alkylation to prevent side reactions, followed by deprotection with TBAF .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Example Table: Reaction Conditions from Analogous Piperidine Derivatives

StepReagents/ConditionsYieldReference
Alkylation2-Chloro-5-hydroxybenzyl bromide, K₂CO₃, DMF, 20°C, 18h85–93%
DeprotectionTBAF, THF, rt, 2h90%

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (δ 6.8–7.2 ppm), piperidine protons (δ 1.4–2.8 ppm), and hydroxyl proton (δ 5.2 ppm, broad) .
    • ¹³C NMR : Aromatic carbons (δ 115–140 ppm), piperidine carbons (δ 25–55 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : O–H stretch (~3200 cm⁻¹) and C–Cl stretch (~750 cm⁻¹) .

Q. How should researchers handle safety concerns for this compound?

Methodological Answer: While specific hazard data for this compound is limited, analogous piperidine derivatives suggest:

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 2-chloro-5-hydroxybenzyl group?

Methodological Answer:

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus less polar options (THF) to balance reactivity and solubility .
  • Temperature Control : Optimize between 20–60°C to avoid decomposition of the benzyl halide .

Q. Example Table: Solvent Optimization for Alkylation

SolventTemperature (°C)Yield (%)Reference
DMF2093
THF4078

Q. How to resolve discrepancies in NMR data for structural confirmation?

Methodological Answer:

  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent interference .
  • 2D NMR : Perform COSY (¹H-¹H correlations) and HSQC (¹H-¹³C correlations) to assign overlapping signals .
  • Impurity Analysis : Check for residual starting materials (e.g., piperidine or benzyl halide) via TLC or LC-MS .

Q. What strategies address low receptor affinity in bioactivity studies?

Methodological Answer:

  • Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing Cl with F or adjusting the hydroxy position) .
  • Docking Studies : Use computational models (e.g., AutoDock) to predict interactions with target receptors (e.g., 5-HT₁A) .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., chloro and hydroxy motifs) for receptor binding .

Q. How to analyze contradictory toxicity data in safety assessments?

Methodological Answer:

  • Source Evaluation : Prioritize peer-reviewed studies over non-classified SDS entries .
  • In Silico Tools : Use tools like Toxtree or ProTox-II to predict acute toxicity based on structural features .
  • In Vitro Testing : Conduct cytotoxicity assays (e.g., MTT on HEK293 cells) for empirical validation .

Q. What mechanistic insights explain byproduct formation during synthesis?

Methodological Answer:

  • Pathway Analysis : Monitor intermediates via LC-MS to detect side reactions (e.g., elimination to form alkenes) .
  • Kinetic Studies : Vary reaction time to identify optimal windows that minimize byproducts .
  • Quenching Methods : Rapidly acidify or cool reactions to stabilize the desired product .

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